molecular formula C7H8F3N3 B11927085 1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine

1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine

Cat. No.: B11927085
M. Wt: 191.15 g/mol
InChI Key: NMFKACMVCRUBJJ-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-5-trifluoromethylpyrimidine with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines and amine derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: 1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine is unique due to its specific combination of a trifluoromethyl group and an ethanamine moiety attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine

InChI

InChI=1S/C7H8F3N3/c1-4(11)5-2-12-6(13-3-5)7(8,9)10/h2-4H,11H2,1H3

InChI Key

NMFKACMVCRUBJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(N=C1)C(F)(F)F)N

Origin of Product

United States

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